molecular formula C7H12O2 B3055619 3-Isopropylbut-3-enoic acid CAS No. 65860-53-9

3-Isopropylbut-3-enoic acid

Cat. No.: B3055619
CAS No.: 65860-53-9
M. Wt: 128.17 g/mol
InChI Key: WAQITWDITIAIFA-UHFFFAOYSA-N
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Description

3-Isopropylbut-3-enoic acid (IUPAC name: 3-propan-2-ylbut-3-enoic acid) is a branched-chain unsaturated carboxylic acid. It is a microbial metabolite identified in Pseudomonas putida PIN11 during α-pinene degradation . The compound is synthesized via β-oxidation of larger intermediates such as cis/trans-2-methyl-5-isopropylhexa-2,5-dienoic acid, followed by hydrolysis of its CoA thioester derivative, 3-isopropylbut-3-enoyl-CoA . This acid is notable for its role in terpene catabolism, serving as a key intermediate in the breakdown of cyclic monoterpenes into central metabolic substrates .

Properties

IUPAC Name

4-methyl-3-methylidenepentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQITWDITIAIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332116
Record name 3-Isopropylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65860-53-9
Record name 4-Methyl-3-methylenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65860-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylbut-3-enoic acid can be achieved through various organic synthesis methods. One common approach involves the alkylation of but-3-enoic acid with isopropyl halides under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the but-3-enoic acid, followed by the addition of isopropyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Isopropylbut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Substituted derivatives with different functional groups

Comparison with Similar Compounds

(Z)-2-Methyl-5-isopropylhexa-2,5-dienoic Acid

  • Structure: A conjugated dienoic acid with methyl and isopropyl substituents at C2 and C5, respectively.
  • Role: Direct precursor to 3-isopropylbut-3-enoic acid via β-oxidation. Glycine mediates its isomerization between cis and trans forms, influencing downstream metabolism .
  • Key Difference: Longer carbon chain (C7 vs. C6 in this compound) and additional double bond (C2 and C5 positions) .

3,4-Dimethylvaleric Acid

  • Structure : Saturated branched-chain carboxylic acid with methyl groups at C3 and C4.
  • Role: Accumulated by Pseudomonas sp. PX1 during α-pinene metabolism. Unlike this compound, it lacks unsaturation and may represent a terminal oxidation product .
  • Key Difference : Fully saturated backbone and absence of isopropyl substituents .

2,5,6-Trimethyl-hept-3-enoic Acid

  • Structure: Unsaturated heptenoic acid with methyl groups at C2, C5, and C5.
  • Role: Intermediate in α-pinene degradation by Pseudomonas sp. PX1. Its extended chain length suggests divergent β-oxidation pathways compared to this compound .
  • Key Difference : Longer carbon skeleton (C7 vs. C6) and additional methyl substituents .

Structural and Functional Data Table

Compound Name Structure Highlights Molecular Formula Metabolic Role Reference
This compound C6, branched, α,β-unsaturation, isopropyl C₇H₁₀O₂ β-oxidation intermediate
(Z)-2-Methyl-5-isopropylhexa-2,5-dienoic acid C7, conjugated diene, methyl/isopropyl C₁₀H₁₄O₂ Precursor to this compound
3,4-Dimethylvaleric acid C6, saturated, dual methyl groups C₇H₁₂O₂ Terminal metabolite
2,5,6-Trimethyl-hept-3-enoic acid C7, unsaturated, three methyl groups C₁₀H₁₆O₂ Divergent β-oxidation intermediate

Key Research Findings

  • Metabolic Divergence: While this compound is a conserved intermediate in Pseudomonas α-pinene pathways, related strains produce distinct acids (e.g., 3,4-dimethylvaleric acid) due to variations in β-oxidation efficiency or enzyme specificity .
  • Structural Impact on Reactivity: The α,β-unsaturation in this compound enhances its susceptibility to hydration or further oxidation compared to saturated analogs like 3,4-dimethylvaleric acid .
  • Biotechnological Relevance: These compounds are valuable for engineering microbial systems to optimize terpene-derived bioproducts, with this compound serving as a marker for pathway efficiency .

Biological Activity

3-Isopropylbut-3-enoic acid (C7H12O2), also known as a derivative of isopropyl and butenoic acid, has garnered attention for its potential biological activities. This compound is primarily studied in the context of its metabolic pathways and interactions with various biological systems. The following sections provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by its unique structure, which includes a double bond and an isopropyl group. Its molecular formula is C7H12O2, with a molecular weight of approximately 128.17 g/mol. Understanding its chemical properties is essential for assessing its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity
  • Antimicrobial Properties
  • Enzyme Inhibition

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μg/mL)Reference
This compoundTBD
Ascorbic Acid (Control)32

Note: TBD indicates that specific IC50 values for this compound were not available in the reviewed literature.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored through various studies, particularly concerning its effectiveness against specific bacterial strains.

Case Study: Antimicrobial Efficacy

In a study examining the degradation products of turpentine, it was suggested that this compound could possess antimicrobial properties comparable to other organic acids common in nature. This suggests potential applications in environmental microbiology and bioremediation efforts .

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the therapeutic potential of compounds like this compound. It has been identified as a substrate in metabolic pathways involving the conversion of α-pinene, which may link it to enzyme interactions relevant in both plant metabolism and potential pharmacological applications .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeReference
α-Pinene ConversionMetabolic Pathway
Various EnzymesTBD

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in the fields of antioxidant activity, antimicrobial properties, and enzyme inhibition. However, further studies are required to elucidate its mechanisms of action and potential applications.

Future research should focus on:

  • Determining Specific IC50 Values : More precise measurements of antioxidant capacity are needed.
  • Exploring Therapeutic Applications : Investigating the compound's role in treating diseases linked to oxidative stress and microbial infections.
  • Metabolic Pathway Analysis : Understanding how this compound interacts with various enzymes can provide insights into its potential uses in biotechnology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isopropylbut-3-enoic acid, and what analytical techniques validate its structural integrity?

  • Methodological Answer : Synthesis typically involves β-oxidation of precursors like cis/trans-2-methyl-5-isopropylhexa-2,5-dienoic acid in microbial systems (e.g., Nocardia spp.), as proposed by Savithiry et al. (1998) . Analytical validation requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Researchers must document reaction conditions (e.g., pH, temperature) and replicate protocols to ensure reproducibility, adhering to standards for data recording .

Q. How is this compound implicated in microbial degradation pathways of terpenes like α-pinene?

  • Methodological Answer : The compound is a metabolic intermediate in bacterial β-oxidation pathways, as observed in Nocardia sp. strain P18.3. Experimental validation involves isolating enzymes (e.g., dehydrogenases, monooxygenases) and tracking intermediates via isotopic labeling (e.g., 13C^{13}\text{C}-tracing) or enzyme inhibition assays. Researchers should cross-reference pathway maps with kinetic data to confirm reaction steps .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported spectroscopic data or reaction yields for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or isomerization during synthesis. Researchers should:

  • Conduct controlled replicate experiments under inert atmospheres to prevent oxidation.
  • Use high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, COSY) to distinguish structural isomers.
  • Apply multivariate statistical analysis to identify systematic errors (e.g., calibration drift in GC-MS) .

Q. How can computational models predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density functional theory (DFT) simulations can model electron distribution and reactive sites (e.g., α,β-unsaturated carboxylate groups). Researchers should validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying conditions) and compare results with in silico data. Open-source tools like Gaussian or ORCA are recommended for reproducibility .

Q. What challenges arise in elucidating the β-oxidation steps leading to this compound in bacterial systems?

  • Methodological Answer : Key challenges include:

  • Enzyme isolation: Use affinity chromatography and activity assays to purify oxygenases/dehydrogenases.
  • Intermediate instability: Employ rapid quenching (e.g., liquid nitrogen) and derivatization (e.g., methyl ester formation) for GC-MS analysis.
  • Pathway confirmation: Combine gene knockout studies with metabolite profiling to establish causal links .

Guidelines for Data Integrity and Reproducibility

  • Data Recording : Maintain lab notebooks with raw data, instrument parameters, and environmental conditions (e.g., humidity for hygroscopic intermediates) .
  • Critical Analysis : Evaluate limitations in experimental design (e.g., small sample sizes in enzyme assays) and propose refinements, such as increased biological replicates .
  • Open Science : Share spectra, crystallographic data, and kinetic datasets in repositories like PubChem or Zenodo to facilitate peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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